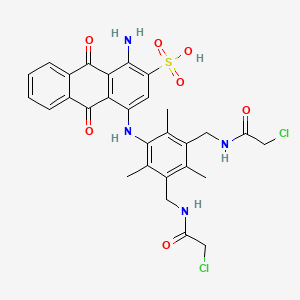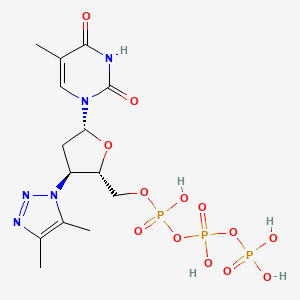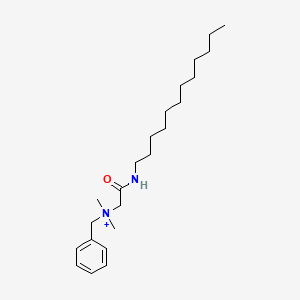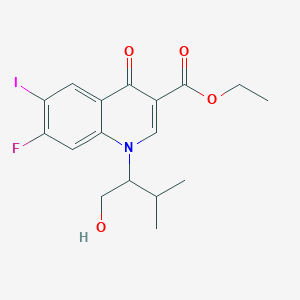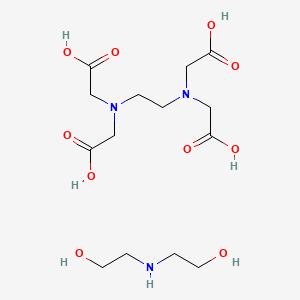
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is a complex organic compound with the molecular formula C14H27N3O10. It is known for its unique structure, which includes multiple hydroxyethyl and ammonium groups attached to an ethylenediaminetetraacetate backbone. This compound is often used in various scientific and industrial applications due to its chelating properties and ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of EDTA in water.
- Addition of bis(2-hydroxyethyl)amine to the solution.
- Adjustment of the pH to around 7-8 using a suitable base, such as sodium hydroxide.
- Stirring the mixture at room temperature for several hours.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated pH control systems, to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, such as calcium, magnesium, and iron.
Substitution Reactions: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution Reactions: May require nucleophiles such as halides or alkoxides.
Oxidation and Reduction Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation Reactions: Metal-chelate complexes.
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and preparative chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.
Industry: Utilized in water treatment processes to remove metal contaminants and in the formulation of cleaning agents and detergents.
Wirkmechanismus
The primary mechanism by which Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate exerts its effects is through chelation. The compound’s multiple hydroxyethyl and ammonium groups allow it to form stable, multi-dentate complexes with metal ions. This chelation process involves the coordination of the metal ion by the nitrogen and oxygen atoms in the compound, effectively sequestering the metal ion and preventing it from participating in unwanted chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but lacking the hydroxyethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A related compound with similar chelating properties but different structural features.
Bis(2-hydroxyethyl)ammonium erucate: Another compound with hydroxyethyl groups, used as a lubricant additive.
Uniqueness
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is unique due to its combination of hydroxyethyl and ammonium groups, which enhance its chelating ability and solubility in aqueous solutions. This makes it particularly effective in applications where strong and stable metal ion chelation is required.
Eigenschaften
CAS-Nummer |
68133-37-9 |
|---|---|
Molekularformel |
C14H27N3O10 |
Molekulargewicht |
397.38 g/mol |
IUPAC-Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |
InChI-Schlüssel |
HFYFQWAWAXTQMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
60816-64-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


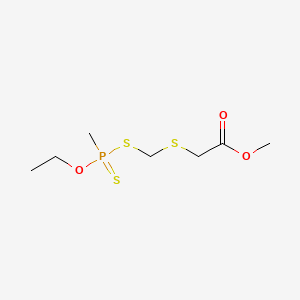
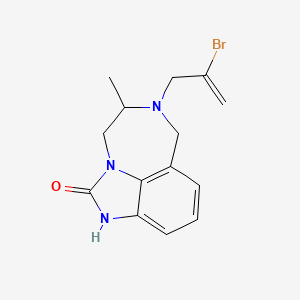
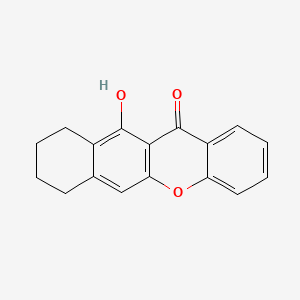
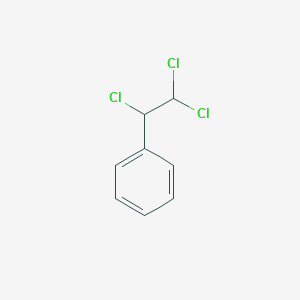
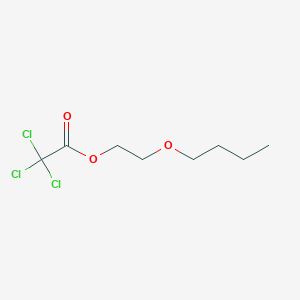
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)

